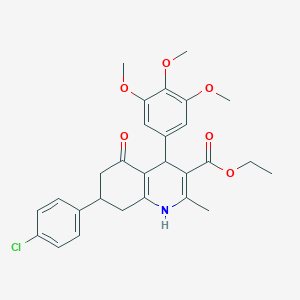![molecular formula C19H14ClN3O5S B5109951 3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B5109951.png)
3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide, also known as SNB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. SNB is a benzamide derivative that has been synthesized through a multi-step process, and its unique structure makes it an interesting target for further investigation.
Wirkmechanismus
The mechanism of action of 3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in cell growth and proliferation. It has also been shown to modulate the expression of certain genes that are involved in inflammation and immune response.
Biochemical and Physiological Effects:
In vitro studies have shown that 3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide has the ability to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models, and to modulate the immune response. However, further studies are needed to fully understand the biochemical and physiological effects of 3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide is its unique structure, which makes it an interesting target for further investigation. It has also shown promising results in in vitro and animal studies, indicating its potential as a therapeutic agent. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide. One area of focus could be on its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Another area of research could be on its effects on the immune system, and its potential as an immunomodulatory agent. Additionally, further studies are needed to fully understand the mechanism of action of 3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide, and to determine its potential for clinical use.
Synthesemethoden
The synthesis of 3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide involves several steps, starting with the reaction of 4-chloroaniline with chlorosulfonic acid to form 4-chlorobenzenesulfonic acid. This intermediate is then reacted with 4-nitrobenzoyl chloride to form the key intermediate, 3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide. The final compound is purified through crystallization and recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been investigated for its anti-cancer properties, specifically its ability to inhibit the growth of cancer cells. 3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide has also been studied for its potential as an anti-inflammatory agent, as well as its effects on the immune system.
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O5S/c20-14-4-6-16(7-5-14)22-29(27,28)18-3-1-2-13(12-18)19(24)21-15-8-10-17(11-9-15)23(25)26/h1-12,22H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXOZQLGBQGUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-N~4~-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2,4-pyrimidinediamine](/img/structure/B5109873.png)
![4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5109874.png)
![2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5109881.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide](/img/structure/B5109890.png)


![4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5109920.png)



![N-(1-{[2-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5109960.png)
![6-methyl-2-(methylsulfonyl)-5-[5-(3-thienyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5109967.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[5-(methoxymethyl)-2-furoyl]-3-piperidinamine](/img/structure/B5109983.png)